molecular formula C28H25N3O4 B11558997 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11558997
M. Wt: 467.5 g/mol
InChI Key: OOGACIKFNZLNGL-RDRPBHBLSA-N
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Description

1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic materials and dyes.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with DNA and proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is unique due to its specific structural features, such as the benzyloxy and naphthyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N'-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]oxamide

InChI

InChI=1S/C28H25N3O4/c1-2-34-26-15-9-8-14-24(26)30-27(32)28(33)31-29-18-23-22-13-7-6-12-21(22)16-17-25(23)35-19-20-10-4-3-5-11-20/h3-18H,2,19H2,1H3,(H,30,32)(H,31,33)/b29-18+

InChI Key

OOGACIKFNZLNGL-RDRPBHBLSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

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